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Compound of Interest

Compound Name:
10-Hydroxy-2,6,10-trimethyl-

2,6,11-dodeca-4-one

Cat. No.: B15593998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of

acyclic sesquiterpenoids structurally related to 10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-
one. Due to the limited availability of specific SAR data for the named compound and its

derivatives, this guide focuses on close structural analogs, specifically derivatives of geranyl

acetone and nerolidol. The experimental data presented herein is derived from the study by

Bonikowski et al. (2015), which provides valuable insights into the antibacterial and cytotoxic

activities of these compounds.[1][2]

The core structure of the compounds discussed is based on a farnesane skeleton, an acyclic

C15 backbone. The parent compound for the ketone series is geranyl acetone, and for the

alcohol series, it is nerolidol. Modifications to these structures involve the replacement of the

terminal isobutenyl group with various substituted phenyl rings. This allows for a systematic

evaluation of how electronic and steric factors of the aromatic moiety influence biological

activity.
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The following tables summarize the quantitative data for the antibacterial (Minimum Inhibitory

Concentration - MIC) and cytotoxic (Inhibitory Concentration 50 - IC50) activities of the

synthesized derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Geranyl Acetone and Nerolidol Derivatives

Against Various Bacterial Strains (in µg/mL)
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Geranyl
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C13H22

O
>64 >64 >64 >64 >64 >64
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Phenyl
26 18 16 14 14 12

Ketone 7

R = 4-

Methylph

enyl

32 22 20 16 16 14

Ketone 8

R = 4-

Methoxy

phenyl

38 26 28 18 18 22

Ketone 9

R = 4-

Chloroph

enyl

42 24 20 26 16 14

Ketone

10

R = 4-

Fluoroph

enyl

46 26 18 32 18 16

Ketone

11

R = 4-
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methyl)p

henyl

>64 48 42 38 28 24

Nerolidol

(Parent)

C15H26

O
48 38 32 46 16 26

Alcohol

12

R =

Phenyl
42 36 32 38 18 20

Alcohol

13

R = 4-

Methylph

46 42 38 40 20 22
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enyl

Alcohol

14

R = 4-

Methoxy

phenyl

48 46 40 42 22 24

Alcohol

15

R = 4-

Chloroph

enyl

46 48 38 28 16 16

Alcohol

16

R = 4-

Fluoroph

enyl

48 42 36 38 18 18

Alcohol

17

R = 4-

(Trifluoro

methyl)p

henyl

48 38 38 46 18 16

Data sourced from Bonikowski et al. (2015).[1][2]

Table 2: Cytotoxic Activity (IC50 in µM) of Geranyl Acetone, Nerolidol, and Their Derivatives on

Various Cell Lines
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Geranyl

Acetone

(Parent)

>1000 >1000 >1000 >1000 >1000 >1000

Ketone 6 >1000 >1000 >1000 >1000 >1000 >1000

Ketone 7 >1000 >1000 >1000 >1000 >1000 >1000

Ketone 8 >1000 >1000 >1000 >1000 >1000 >1000

Ketone 9 >1000 >1000 >1000 >1000 >1000 >1000

Ketone 10 >1000 >1000 >1000 >1000 >1000 >1000

Ketone 11 >1000 >1000 >1000 >1000 >1000 >1000

Nerolidol

(Parent)
135 150 120 180 200 160

Alcohol 12 550 600 500 700 750 650

Alcohol 13 650 700 600 800 850 750

Alcohol 14 700 750 650 850 900 800

Alcohol 15 500 550 450 650 700 600

Alcohol 16 1000 >1000 900 >1000 >1000 >1000

Alcohol 17 520 580 480 680 720 620

Data sourced from Bonikowski et al. (2015).[1][2]
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The synthesis of the target compounds was achieved through a multi-step process starting

from commercially available materials. The key steps involved the modification of the terminal

isobutenyl group of the parent sesquiterpenoid.

General Procedure for the Synthesis of Ketone Derivatives (6-11): A solution of the appropriate

substituted benzaldehyde in a suitable solvent was reacted with a Grignard reagent prepared

from 3-chloro-2-methyl-1-propene to yield a secondary alcohol. This alcohol was then oxidized

using pyridinium chlorochromate (PCC) to the corresponding ketone. The resulting ketone was

then subjected to a Wittig-Horner reaction with the ylide generated from diethyl (3-

oxobutyl)phosphonate to afford the final geranyl acetone derivatives.

General Procedure for the Synthesis of Alcohol Derivatives (12-17): The synthesis of nerolidol

derivatives started with the appropriate substituted acetophenone. The acetophenone was

reacted with the Grignard reagent derived from 1-bromo-4-methyl-3-pentene to yield a tertiary

alcohol, which is the final nerolidol analog.

The antibacterial activity was determined using the micro-dilution broth method in 96-well

plates.[1][2]

Bacterial Strains:Staphylococcus aureus ATCC 43300, Enterococcus faecalis ATCC 51299,

Enterococcus faecium ATCC 35667, Escherichia coli ATCC 25922, Klebsiella pneumoniae

ATCC 700603, and Acinetobacter baumannii ATCC 19606 were used.

Inoculum Preparation: Bacterial suspensions were prepared in Mueller-Hinton broth to a final

concentration of 10^5 CFU/mL.

Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO)

and then serially diluted in Mueller-Hinton broth to achieve final concentrations ranging from

1 to 64 µg/mL.

Incubation: The plates were incubated at 37°C for 24 hours.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible bacterial growth.

The cytotoxic effect of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
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Cell Lines: Human malignant melanoma (MeWo), human colorectal adenocarcinoma (HT29),

human promyelocytic leukemia (HL60), human gingival fibroblasts (HFIG), human skin

keratinocytes (HaCaT), and rat small intestine epithelium (IEC6) were used.

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and

allowed to attach for 24 hours.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds (dissolved in DMSO and diluted in culture medium) for 48 hours.

MTT Assay: After the incubation period, MTT solution was added to each well, and the plates

were incubated for another 4 hours. The resulting formazan crystals were dissolved in

DMSO.

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The

IC50 value, the concentration of the compound that causes a 50% reduction in cell viability,

was calculated from the dose-response curves.
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Caption: General workflow for the structure-activity relationship study.
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Caption: Experimental workflows for biological activity assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide to the Structure-Activity
Relationship of Acyclic Sesquiterpenoid Ketones and Alcohols]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15593998#structure-activity-
relationship-of-10-hydroxy-2-6-10-trimethyl-2-6-11-dodeca-4-one-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15593998#structure-activity-relationship-of-10-hydroxy-2-6-10-trimethyl-2-6-11-dodeca-4-one-derivatives
https://www.benchchem.com/product/b15593998#structure-activity-relationship-of-10-hydroxy-2-6-10-trimethyl-2-6-11-dodeca-4-one-derivatives
https://www.benchchem.com/product/b15593998#structure-activity-relationship-of-10-hydroxy-2-6-10-trimethyl-2-6-11-dodeca-4-one-derivatives
https://www.benchchem.com/product/b15593998#structure-activity-relationship-of-10-hydroxy-2-6-10-trimethyl-2-6-11-dodeca-4-one-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15593998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

